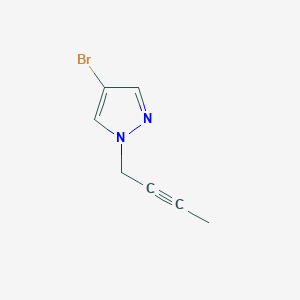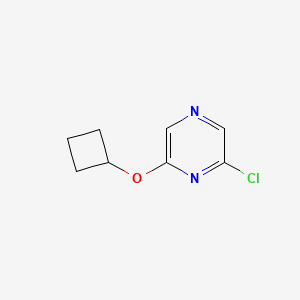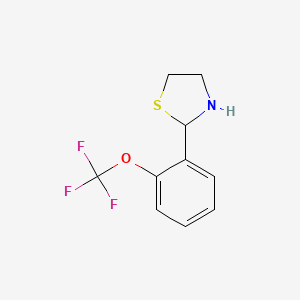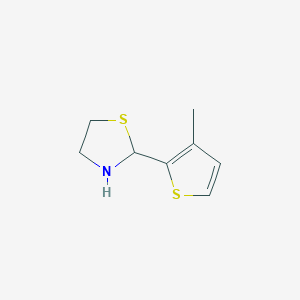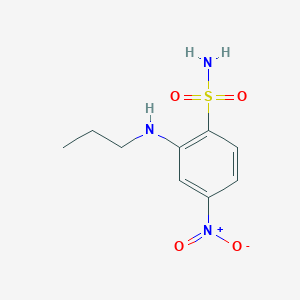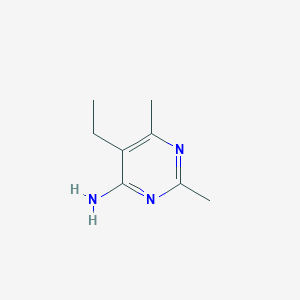![molecular formula C9H9ClF3NO B1469105 3-[(3-Chlorophenyl)amino]-1,1,1-trifluoropropan-2-ol CAS No. 370-38-7](/img/structure/B1469105.png)
3-[(3-Chlorophenyl)amino]-1,1,1-trifluoropropan-2-ol
Übersicht
Beschreibung
The compound “3-[(3-Chlorophenyl)amino]-1,1,1-trifluoropropan-2-ol” is a chemical compound with a molecular weight of 239.62 . It is stored at a temperature of 4 degrees Celsius .
Physical And Chemical Properties Analysis
The physical and chemical properties of “3-[(3-Chlorophenyl)amino]-1,1,1-trifluoropropan-2-ol” include a molecular weight of 239.62 . It is stored at a temperature of 4 degrees Celsius . Unfortunately, other specific physical and chemical properties of this compound are not available in the search results.Wissenschaftliche Forschungsanwendungen
Asymmetric Synthesis and Catalysis
One significant area of application involves the efficient synthesis of derivatives related to this compound, especially in the context of producing enantiomerically pure forms. An example is the efficient, chromatography-free asymmetric synthesis of (R)-3-amino-1,1,1-trifluoropropan-2-ol, which has been developed for large-scale production of a cholesterol ester transfer protein (CETP) inhibitor. This process showcases a novel route to β-amino trifluoromethylketone involving a modified Dakin–West reaction followed by an asymmetric hydrogenation or enzymatic reduction, highlighting the compound's relevance in pharmaceutical synthesis (Wei et al., 2008).
Organic Synthesis and Chemical Transformations
The compound and its derivatives serve as key intermediates in various organic synthesis processes. For instance, novel synthesis methods have been developed for 3-(3,3,3-trifluoroprop-1-en-2-yl)furans via stereoselective processing and palladium-catalyzed cycloisomerization, demonstrating the utility of such fluorinated compounds in creating complex organic structures (Zhang et al., 2007).
Material Science and Polymer Research
In material science, the study of compounds containing trifluoromethyl groups has contributed to understanding the optical and dielectric properties of polymers. Research into fluorinated diamines, for example, examines how trifluoromethyl (CF3) and ether groups affect the optical properties of fluorinated polyimides, which are crucial for applications in electronics and coatings (Jang et al., 2007).
Environmental and Green Chemistry
The compound has also found applications in green chemistry, where environmentally friendly methods are sought for chemical synthesis. An improved method for the synthesis of 3-alkoxy-1,1,1-trifluoropropan-2-ols demonstrates the principle of using less hazardous solvents and conditions, which is essential for sustainable chemical production. These chemicals are precursors to trifluoromethyl ketones, potent inhibitors of various enzymes, showcasing the compound's broader applicability in developing environmentally benign synthesis pathways (Rayo et al., 2010).
Analytical and Sensory Applications
Additionally, the compound's derivatives have been explored for sensory applications, such as the detection of amines. Synthetic derivatives of chlorophyll, modified to include the 3-trifluoroacetyl group, react with amines to produce colorimetric changes, offering a novel approach for the optical detection of various amines in solution. This application highlights the compound's potential in developing analytical tools and sensors (Tamiaki et al., 2013).
Wirkmechanismus
Target of action
The targets of a compound depend on its chemical structure and properties. Compounds with similar structures might have similar targets. For example, many aromatic compounds containing the indole nucleus showed clinical and biological applications . They bind with high affinity to multiple receptors, which can be helpful in developing new useful derivatives .
Eigenschaften
IUPAC Name |
3-(3-chloroanilino)-1,1,1-trifluoropropan-2-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9ClF3NO/c10-6-2-1-3-7(4-6)14-5-8(15)9(11,12)13/h1-4,8,14-15H,5H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VZYMYQRVYISBDX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Cl)NCC(C(F)(F)F)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9ClF3NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
239.62 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-[(3-Chlorophenyl)amino]-1,1,1-trifluoropropan-2-ol | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




amine](/img/structure/B1469023.png)
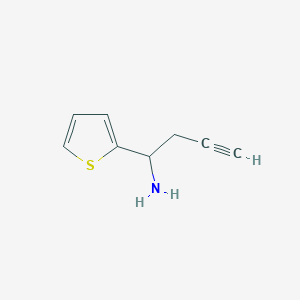
![[2-(3-Methoxypropoxy)-4-methylphenyl]methanamine](/img/structure/B1469027.png)
